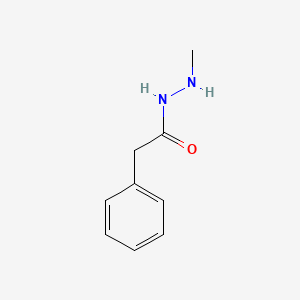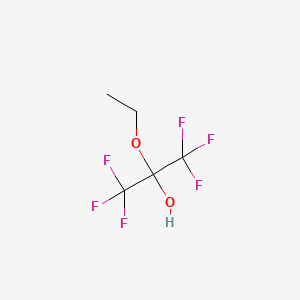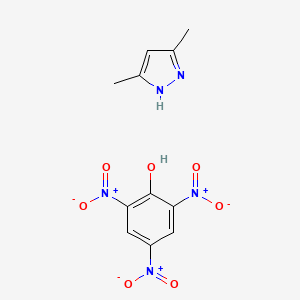
Dimethylphosphinic fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylphosphinic fluoride is an organophosphorus compound with the molecular formula C₂H₆FOP. It is a colorless liquid known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of a phosphorus atom bonded to two methyl groups and a fluorine atom, making it a unique member of the organophosphorus family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylphosphinic fluoride can be synthesized through several methods. One common approach involves the reaction of dimethylphosphinic acid with a fluorinating agent such as hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where dimethylphosphinic acid is treated with a fluorinating agent. The process is optimized to maximize yield and purity, with careful control of temperature and pressure to prevent side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Dimethylphosphinic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphosphinic oxide.
Reduction: It can be reduced to form dimethylphosphine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form dimethylphosphinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) are employed under basic conditions.
Major Products Formed:
Oxidation: Dimethylphosphinic oxide.
Reduction: Dimethylphosphine.
Substitution: Dimethylphosphinic acid.
Aplicaciones Científicas De Investigación
Dimethylphosphinic fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism by which dimethylphosphinic fluoride exerts its effects involves the interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Methylphosphonyl difluoride: Another organophosphorus compound with similar reactivity but different applications, primarily in chemical warfare.
Dimethylphosphinic acid: A related compound where the fluorine atom is replaced by a hydroxyl group.
Uniqueness: Dimethylphosphinic fluoride is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with nucleophiles. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
753-70-8 |
|---|---|
Fórmula molecular |
C2H6FOP |
Peso molecular |
96.04 g/mol |
Nombre IUPAC |
[fluoro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3 |
Clave InChI |
NHKHGBLJJQYXAQ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
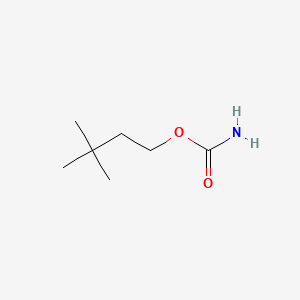
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)
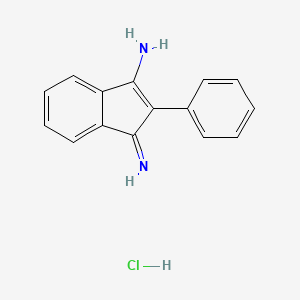


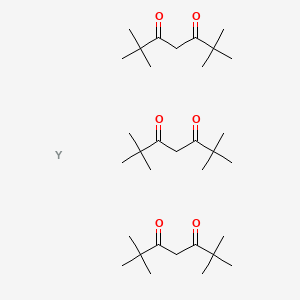
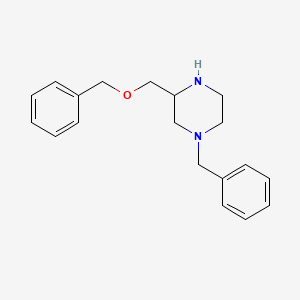
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
